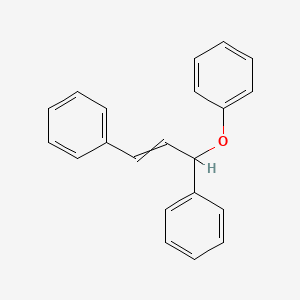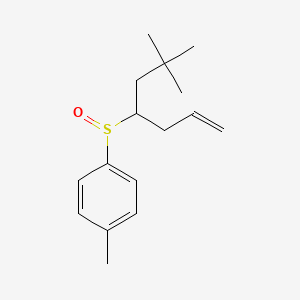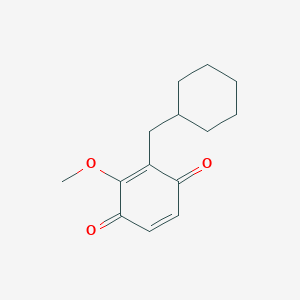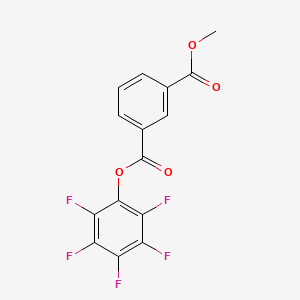![molecular formula C19H33O5PS B14247695 Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate CAS No. 408496-45-7](/img/structure/B14247695.png)
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an octane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields . Additionally, the reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphonate group can be reduced to phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxides.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonate moieties.
Industry: Employed as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The sulfonyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylphosphonate: Lacks the octane-1-sulfonyl group, making it less hydrophobic.
Diethyl {[4-(methylsulfonyl)phenyl]methyl}phosphonate: Contains a methylsulfonyl group instead of an octane-1-sulfonyl group, affecting its solubility and reactivity.
Uniqueness
Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate is unique due to its combination of a long alkyl chain (octane-1-sulfonyl group) and a phosphonate group. This structure imparts distinct hydrophobic and hydrophilic properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
408496-45-7 |
|---|---|
Molecular Formula |
C19H33O5PS |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-octylsulfonylbenzene |
InChI |
InChI=1S/C19H33O5PS/c1-4-7-8-9-10-11-16-26(21,22)19-14-12-18(13-15-19)17-25(20,23-5-2)24-6-3/h12-15H,4-11,16-17H2,1-3H3 |
InChI Key |
AXJXZFMFFZKKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
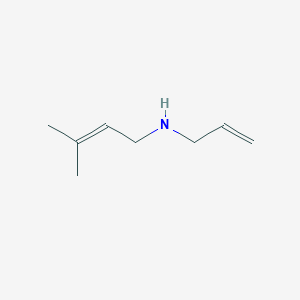

![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
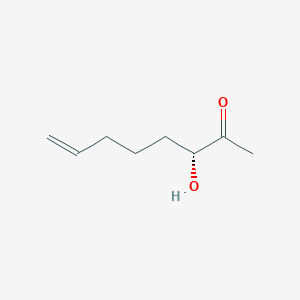
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
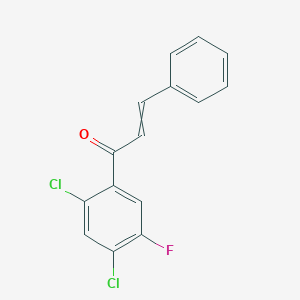
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
